Cas no 2229214-13-3 (tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate)

Technical Introduction: Tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate is a specialized carbamate-protected amine derivative, featuring a cyclobutyl core with an ethylamine side chain and a methoxyphenyl moiety. Its key advantages include structural versatility for further functionalization, particularly in medicinal chemistry and peptide synthesis, where the tert-butyloxycarbonyl (Boc) group provides selective protection for the amine functionality. The cyclobutyl ring enhances conformational rigidity, potentially improving binding affinity in target interactions. The methoxy group offers additional stability and solubility modulation. This compound is valuable as an intermediate in the synthesis of bioactive molecules, enabling controlled deprotection and downstream modifications under mild conditions. Its well-defined structure ensures reproducibility in research and industrial applications.
tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate structure
2229214-13-3 structure
商品名:tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate
CAS番号:2229214-13-3
MF:C18H28N2O3
メガワット:320.426525115967
CID:6308203
PubChem ID:165741050

tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate
    • EN300-1903166
    • tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
    • 2229214-13-3
    • インチ: 1S/C18H28N2O3/c1-17(2,3)23-16(21)20-14-7-6-13(12-15(14)22-4)18(10-11-19)8-5-9-18/h6-7,12H,5,8-11,19H2,1-4H3,(H,20,21)
    • InChIKey: MGLLAXIDXGZWAZ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C=CC(=C1)C1(CCN)CCC1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 320.20999276g/mol
  • どういたいしつりょう: 320.20999276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 402
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1903166-0.5g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
0.5g
$1509.0 2023-09-18
Enamine
EN300-1903166-10.0g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
10g
$6758.0 2023-06-01
Enamine
EN300-1903166-10g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
10g
$6758.0 2023-09-18
Enamine
EN300-1903166-0.25g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
0.25g
$1447.0 2023-09-18
Enamine
EN300-1903166-0.05g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
0.05g
$1320.0 2023-09-18
Enamine
EN300-1903166-0.1g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
0.1g
$1384.0 2023-09-18
Enamine
EN300-1903166-2.5g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
2.5g
$3080.0 2023-09-18
Enamine
EN300-1903166-5.0g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
5g
$4557.0 2023-06-01
Enamine
EN300-1903166-5g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
5g
$4557.0 2023-09-18
Enamine
EN300-1903166-1g
tert-butyl N-{4-[1-(2-aminoethyl)cyclobutyl]-2-methoxyphenyl}carbamate
2229214-13-3
1g
$1572.0 2023-09-18

tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate 関連文献

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tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamateに関する追加情報

tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate: A Comprehensive Overview

The compound tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate, identified by the CAS number 2229214-13-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclobutane ring, and a methoxy substituent, all interconnected through a carbamate functional group. The presence of these structural elements contributes to its versatile reactivity and biological activity.

Recent studies have highlighted the importance of cyclobutane-containing compounds in drug design due to their ability to induce specific stereochemical effects and enhance molecular stability. The tert-butyl group, being a bulky substituent, plays a crucial role in modulating the physical properties of the molecule, such as solubility and lipophilicity, which are critical for drug delivery systems. Additionally, the methoxy group introduces electronic effects that can influence the molecule's reactivity and interactions with biological targets.

The synthesis of tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate involves a multi-step process that typically begins with the preparation of the cyclobutane ring. This is often achieved through ring-closing metathesis or other cycloaddition reactions, which are well-documented in organic chemistry literature. The subsequent functionalization steps involve the introduction of the tert-butyl and methoxy groups, followed by the formation of the carbamate linkage using appropriate coupling agents or enzymatic methods.

In terms of applications, this compound has shown promise in the field of medicinal chemistry as a potential lead compound for developing novel therapeutics. Its structure suggests potential interactions with various biological targets, including enzymes, receptors, and nucleic acids. For instance, the aminoethyl group within the molecule could serve as a site for hydrogen bonding or other non-covalent interactions, making it a candidate for targeting protein-protein interaction sites or enzyme active sites.

Recent research has also explored the use of cyclobutane-containing compounds in nanotechnology and materials science. The rigid structure of cyclobutane rings can be exploited to create materials with unique mechanical properties or self-assembling capabilities. Furthermore, the presence of the tert-butyl group enhances the molecule's compatibility with hydrophobic environments, making it suitable for applications in drug delivery systems or as components in polymer matrices.

The biological evaluation of tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate has revealed interesting pharmacokinetic properties. Studies indicate that this compound exhibits moderate absorption rates and prolonged half-life due to its lipophilic nature and resistance to enzymatic degradation. These characteristics make it an attractive candidate for chronic disease treatments where sustained drug levels are desirable.

In conclusion, tert-butyl N-{4-1-(2-aminoethyl)cyclobutyl-2-methoxyphenyl}carbamate, CAS number 2229214-13-3, represents a significant advancement in organic synthesis and materials science. Its unique structure and versatile functional groups position it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in diverse fields ranging from pharmaceuticals to nanotechnology.

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